N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide
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Overview
Description
Benzofuran derivatives are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofurans can be prepared by various methods in the laboratory. Notable examples include O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration (cyclication) of the resulting ether and decarboxylation .
Molecular Structure Analysis
The chemical structure of benzofuran derivatives is composed of fused benzene and furan rings .
Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on the specific compound. For example, benzofuran itself is a colorless liquid that is extracted from coal tar .
Scientific Research Applications
Synthesis and Analytical Toxicology
A study on the toxicokinetics and analytical toxicology of novel NBOMe derivatives, which are structurally related to benzofurans, explored their phase I and II metabolism, plasma protein binding, and detectability in urine screening approaches using hyphenated mass spectrometry. This research provides valuable insights into the metabolism and detection of these compounds, which can aid in forensic and clinical toxicology for identifying substance abuse or intoxication cases (Richter et al., 2019).
Anticancer Activity
Research into benzofuran derivatives has shown promising results in the field of cancer therapy. A study on the design, synthesis, and evaluation of benzofuran derivatives for their anti-VEGFR-2 activity and cytotoxicity against various human cancer cell lines highlighted the potential of these compounds as anticancer agents. One particular compound demonstrated superior anti-VEGFR-2 activity compared to the reference drug Sorafenib, indicating its potential therapeutic application in cancer treatment (Abdelhafez et al., 2014).
Antimicrobial and Antioxidant Activities
Another study focused on the synthesis, antimicrobial, antioxidant, and docking studies of benzofuran derivatives, which showed significant antimicrobial activity against various bacterial strains and antioxidant properties. This suggests that benzofuran derivatives can be explored further for their potential in treating microbial infections and their oxidative stress-related pathologies (Rashmi et al., 2014).
Neurological Applications
Benzofuran compounds have also been explored for their potential in neurological applications. A study on the synthesis and characterization of iodobenzamide analogues, which are structurally related to benzofurans, investigated their potential as D-2 dopamine receptor imaging agents, demonstrating their applicability in central nervous system studies and the development of new diagnostic tools for dopamine-related disorders (Murphy et al., 1990).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit the production of pro-inflammatory cytokines, playing a role in anti-inflammatory treatment .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives has been improved in recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to have various biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that changes in lifestyle and environmental factors have been linked to the prevalence of diseases that benzofuran derivatives are used to treat .
Safety and Hazards
Future Directions
Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . They have been shown to have various biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Benzofuran derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzofuran derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-19(23,17-9-12-5-3-4-6-16(12)25-17)11-21-18(22)14-10-13(24-2)7-8-15(14)20/h3-10,23H,11H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGFFGWJLSBBNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC3=CC=CC=C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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